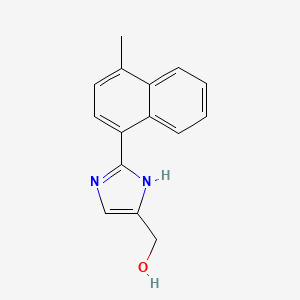
2-(4-Methyl-1-naphthyl)imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-1-naphthyl)imidazole-5-methanol is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a naphthyl group, which is a derivative of naphthalene, and a methanol group attached to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-1-naphthyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods: Industrial production of this compound may involve multi-component reactions, where α-azido chalcones, aryl aldehydes, and anilines are used in the presence of erbium triflate as a catalyst . This method ensures high yields and functional group tolerance, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-(4-Methyl-1-naphthyl)imidazole-5-methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using tert-butylhydroperoxide (TBHP) as an oxidant.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often use halogenating agents such as N-bromosuccinimide (NBS) under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce halogen atoms into the molecule.
科学的研究の応用
2-(4-Methyl-1-naphthyl)imidazole-5-methanol has a wide range of applications in scientific research:
作用機序
The mechanism by which 2-(4-Methyl-1-naphthyl)imidazole-5-methanol exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in microbial cells. The compound’s structure allows it to interact with specific proteins, disrupting their function and leading to the desired biological effect .
類似化合物との比較
- Imidazole-4-methanol
- 4-Methylimidazole-5-methanol
- 5-Methyl-1H-imidazole-4-methanol
Comparison: Compared to these similar compounds, 2-(4-Methyl-1-naphthyl)imidazole-5-methanol is unique due to the presence of the naphthyl group, which enhances its chemical reactivity and potential biological activities. This structural feature distinguishes it from other imidazole derivatives and contributes to its versatility in various applications .
特性
分子式 |
C15H14N2O |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
[2-(4-methylnaphthalen-1-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C15H14N2O/c1-10-6-7-14(13-5-3-2-4-12(10)13)15-16-8-11(9-18)17-15/h2-8,18H,9H2,1H3,(H,16,17) |
InChIキー |
DARAMVOWKBEPDT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=NC=C(N3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















